

Application Notes and Protocols for Vidupiprant (AMG 853) in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Vidupiprant** (AMG 853), a potent and orally bioavailable dual antagonist of the D-prostanoid (DP1) and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) receptors, in various preclinical animal models. The provided protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of **Vidupiprant**.

Overview of Vidupiprant (AMG 853)

Vidupiprant is a small molecule inhibitor that targets two key receptors, DP1 and CRTH2, which are implicated in the pathogenesis of allergic and inflammatory diseases such as asthma and allergic rhinitis.[1] By blocking the action of prostaglandin D2 (PGD2) on these receptors, **Vidupiprant** can modulate the activation and migration of various immune cells, including Thelper 2 (Th2) cells, eosinophils, and basophils, thereby reducing the inflammatory response.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the reported dosages and administration routes for **Vidupiprant** in different animal models based on available preclinical data.



Table 1: Pharmacokinetic Studies

Animal Model	Route of Administration	Dosage	Vehicle	Key Findings
Rat	Intravenous (IV)	0.5 mg/kg	Not Specified	Low to moderate clearance
Oral (PO)	2 mg/kg	Not Specified	Excellent oral absorption	
Cynomolgus Monkey	Intravenous (IV)	0.5 mg/kg	Not Specified	Low to moderate clearance
Oral (PO)	2 mg/kg	Not Specified	Excellent oral absorption	

Table 2: Efficacy Studies

Animal Model	Disease Model	Route of Administrat ion	Dosage	Dosing Regimen	Vehicle
Guinea Pig	PGD2- induced Airway Constriction	Subcutaneou s (SC)	Not Specified	Single dose, 4 hours prior to challenge	Not Specified
Mouse (Lyn- deficient)	Lupus-like Nephritis	Oral (PO) Gavage	14 mg/kg/day	Daily for 10 days	10% ethanol in tap water

Experimental Protocols Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of **Vidupiprant** following intravenous and oral administration.

Animal Models:



- Sprague-Dawley Rats
- Cynomolgus Monkeys

Protocol for Intravenous (IV) Administration in Rats:

- Animal Preparation: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study. Fast the animals overnight before dosing.
- Drug Formulation: Prepare a 0.5 mg/mL solution of Vidupiprant in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).
- Administration: Administer a single bolus dose of 0.5 mg/kg Vidupiprant via the tail vein.
- Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
- Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis: Determine the concentration of Vidupiprant in plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.

Protocol for Oral (PO) Administration in Rats:

- Animal Preparation: Follow the same animal preparation steps as for IV administration.
- Drug Formulation: Prepare a suspension of Vidupiprant in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for a 2 mg/kg dose in a reasonable dosing volume (e.g., 5 mL/kg).
- Administration: Administer a single dose of 2 mg/kg Vidupiprant by oral gavage.



 Blood Sampling and Analysis: Follow the same blood sampling, plasma preparation, bioanalysis, and pharmacokinetic analysis procedures as described for the IV study.
 Calculate oral bioavailability by comparing the area under the curve (AUC) from the oral and IV studies.

Efficacy Study: PGD2-Induced Airway Constriction in Guinea Pigs

Objective: To evaluate the efficacy of **Vidupiprant** in inhibiting PGD2-induced bronchoconstriction.

Animal Model:

• Dunkin-Hartley Guinea Pigs

Protocol:

- Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs for at least 3 days.
- Drug Formulation: Prepare a solution or suspension of Vidupiprant in a suitable vehicle for subcutaneous administration.
- Administration: Administer Vidupiprant subcutaneously at the desired dose(s) 4 hours prior to the PGD2 challenge. A vehicle control group should be included.
- Airway Function Measurement: Anesthetize the animals and measure baseline airway resistance and dynamic compliance using a whole-body plethysmograph.
- PGD2 Challenge: Expose the animals to an aerosol of PGD2 (e.g., 0.6 mg/mL) for a defined period.
- Post-Challenge Measurement: Continuously monitor airway resistance and dynamic compliance during and after the PGD2 challenge.
- Data Analysis: Calculate the percentage inhibition of the PGD2-induced increase in airway resistance for the Vidupiprant-treated groups compared to the vehicle control group.



Efficacy Study: Lupus-Like Nephritis in Lyn-deficient Mice

Objective: To assess the therapeutic effect of **Vidupiprant** on the development of lupus-like disease.

Animal Model:

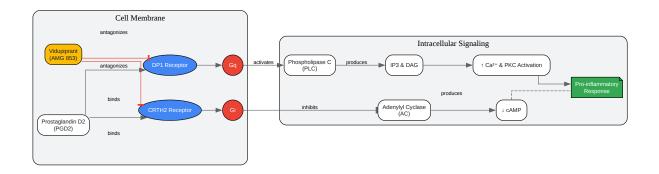
· Lyn-deficient mice

Protocol:

- Animal Preparation: Use aged (e.g., 40-50 weeks old) female Lyn-deficient mice with established disease.
- Drug Formulation: Prepare a suspension of Vidupiprant at a concentration that allows for a
 14 mg/kg/day dose. The vehicle used in the published study was 10% ethanol in tap water.
 [3]
- Administration: Administer Vidupiprant or vehicle daily for 10 consecutive days via oral gavage.[3]
- Monitoring and Sample Collection: Monitor the health of the animals daily. At the end of the treatment period, collect blood and tissues (e.g., spleen, kidneys) for analysis.
- Outcome Measures: Analyze relevant biomarkers of disease, such as levels of autoantibodies (e.g., anti-dsDNA), immune cell populations in the spleen (e.g., plasma cells, basophils) by flow cytometry, and kidney inflammation by histology.

Mandatory Visualizations Signaling Pathway of Vidupiprant



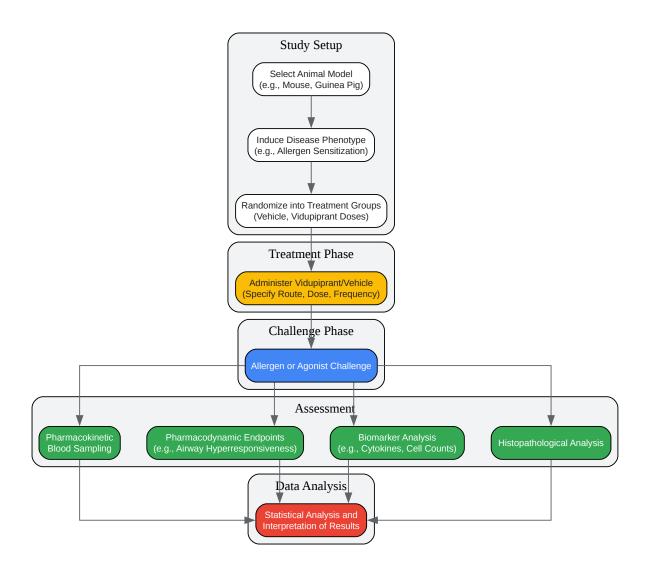


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Caption: Vidupiprant antagonizes DP1 and CRTH2 receptors.

Experimental Workflow for a Preclinical Efficacy Study





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Caption: Workflow for a preclinical efficacy study.



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